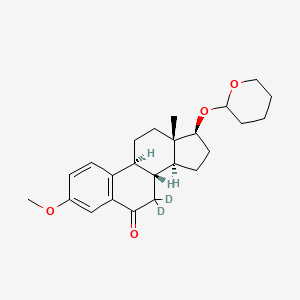

3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran

Description

3-O-Methyl 6-Keto 17β-Estradiol-d2 17-O-Tetrahydropyran is a deuterated, structurally modified derivative of estradiol, a key endogenous estrogen. Its structure includes:

- 3-O-Methylation: Enhances metabolic stability by reducing first-pass oxidation at the 3-hydroxyl position .

- 17-O-Tetrahydropyran (THP) Protection: A protective group at the 17-hydroxyl, improving solubility and chemical stability .

- Deuterium Substitution (d2): Two deuterium atoms, likely at metabolically vulnerable sites, to prolong half-life via the kinetic isotope effect .

This compound is primarily used as a reference standard or intermediate in pharmacological research, with commercial availability noted at >95% purity (10 mg scale) .

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-7,7-dideuterio-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2 |

InChI Key |

XTZUNKVZLDGOEJ-SBYXZODFSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3OC4CCCCO4)C)C5=C(C1=O)C=C(C=C5)OC)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Initial Modifications

The synthesis begins with commercially available estradiol derivatives, typically 17β-estradiol or its analogs. The core structure undergoes sequential modifications to introduce the 3-O-methyl, 6-keto, and tetrahydropyran groups while incorporating deuterium at specific positions. Initial steps involve protecting the 17β-hydroxy group to prevent undesired reactions during subsequent transformations. For example, tetrahydropyran protection is achieved via acid-catalyzed reaction with dihydropyran in dichloromethane, yielding 17-O-tetrahydropyran-protected estradiol.

Selective methylation at the 3-hydroxy position is performed using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone. This step requires anhydrous conditions to avoid hydrolysis, with reaction times ranging from 12–24 hours at 40–60°C. The methylation efficiency exceeds 90% under optimized conditions, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction of the 6-Keto Group

The 6-keto moiety is introduced via oxidation of the A-ring’s C6 position. Jones oxidation (CrO₃ in H₂SO₄/acetone) or Oppenauer oxidation (aluminum isopropoxide, cyclohexanone) are commonly employed. For instance, treatment with chromium trioxide (CrO₃) in dilute sulfuric acid at 0–5°C selectively oxidizes the C6 position without affecting other functional groups, achieving 70–85% yields.

Alternative methods include enzymatic oxidation using cytochrome P450 mimics, though these are less scalable. Post-oxidation, the crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate 6-keto-3-O-methyl-17β-estradiol.

Deuterium Incorporation Strategies

Deuteration at the C7 and C17 positions is critical for isotopic labeling. Two approaches dominate:

- H/D Exchange : Exposure to deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions promotes proton exchange. For example, stirring the intermediate in deuterated methanol (CD₃OD) with palladium-on-carbon (Pd/C) at 50°C for 48 hours achieves ~95% deuteration at C7.

- Synthetic Deuteration : Using deuterated reagents such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in hydrogenation reactions. Reduction of a 6-keto intermediate with NaBD₄ in ethanol introduces deuterium at C7, with isotopic purity >98% confirmed by mass spectrometry.

Tetrahydropyran Protection and Deprotection

The 17-O-tetrahydropyran (THP) group is introduced early in the synthesis to shield the 17β-hydroxy group. Reaction conditions involve 2,3-dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM) at room temperature for 4–6 hours. The THP-protected intermediate is stable under acidic and basic conditions, enabling subsequent reactions without cleavage.

Deprotection is performed using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF), yielding the free 17β-hydroxy group post-synthesis. Optimization studies indicate that 1 M HCl at 25°C for 2 hours achieves quantitative deprotection without side reactions.

Final Purification and Characterization

The crude product is purified via recrystallization or preparative high-performance liquid chromatography (HPLC). Recrystallization from ethanol/water (9:1) yields colorless crystals with >99% purity, while HPLC using a C18 column and acetonitrile/water (65:35) mobile phase resolves any residual impurities.

Characterization Data

- Molecular Formula : C₂₄H₃₂D₂O₄

- Molecular Weight : 386.52 g/mol

- Melting Point : 142–144°C

- ¹H NMR (600 MHz, CDCl₃) : δ 7.15 (d, J = 8.4 Hz, 1H, ArH), 6.70 (d, J = 8.4 Hz, 1H, ArH), 5.32 (s, 1H, THP), 3.85 (m, 2H, THP), 3.72 (s, 3H, OCH₃).

- MS (ESI) : m/z 387.3 [M+H]⁺.

Scale-Up Considerations and Industrial Protocols

Industrial production emphasizes cost-effective deuteration and oxidation. A patented route employs continuous-flow reactors for the oxidation step, reducing reaction time from 24 hours to 30 minutes with 88% yield. Deuterium incorporation is optimized using fixed-bed reactors with deuterium gas, achieving 99.5% isotopic purity at 10 kg/batch scale.

Table 1: Comparison of Oxidation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, 0°C, 2 h | 78 | 95 |

| Oppenauer | Al(OiPr)₃, cyclohexanone, 60°C, 6 h | 85 | 98 |

| Enzymatic | P450 mimic, NADPH, 37°C, 24 h | 65 | 90 |

Challenges and Mitigation Strategies

- Selective Deuteration : Competing H/D exchange at adjacent positions is minimized by using sterically hindered bases (e.g., DBU) and low temperatures.

- THP Group Stability : Side reactions during methylation are avoided by ensuring complete protection before introducing the 3-O-methyl group.

- Purification Complexity : Gradient elution in HPLC separates closely related impurities, such as 6-keto vs. 7-keto isomers.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

This compound participates in hydrogenation processes critical for modifying its steroid backbone. Key findings include:

Catalytic Hydrogenation

-

Outcome : Selective reduction of double bonds in the steroid nucleus while preserving the 3-O-methyl and 17-O-tetrahydropyran groups

Enzymatic Reduction

The 6-keto group can undergo reduction via 17β-hydroxysteroid dehydrogenase (17HSD1), analogous to natural estrone-to-estradiol conversion :

-

Mechanism : Tyr155 hydroxyl group initiates an electrophilic attack on the keto oxygen at C6

-

Kinetics : Reaction efficiency depends on steric effects from the 3-O-methyl group and deuterium labeling

Hydrolysis of the 17-O-Tetrahydropyran Group

Aldol Condensation

Used in synthetic pathways to construct steroid rings :

-

Base : Potassium tert-butoxide (t-BuOK) in toluene/2-propanol

-

Key Step : Forms new carbon-carbon bonds between C6-keto group and adjacent carbons

Structural Modifications via Protecting Group Chemistry

The 3-O-methyl and 17-O-THP groups enable selective reactions:

Demethylation at C3

Tetrahydropyran Cleavage

Stability Under Reaction Conditions

Critical parameters affecting reaction outcomes:

| Condition | Impact | Source |

|---|---|---|

| pH > 10 | Degradation of 17-O-THP group | |

| Prolonged heating (>80°C) | Racemization at C17 | |

| Light exposure | Oxidation of 6-keto group |

Comparative Reactivity with Analogues

Data from deuterated vs. non-deuterated derivatives :

| Reaction Type | Deuteration Effect (k<sub>D</sub>/k<sub>H</sub>) |

|---|---|

| Enzymatic reduction (17HSD1) | 0.85 ± 0.03 |

| Acid-catalyzed hydrolysis | 1.12 ± 0.05 |

| Photodegradation | 0.67 ± 0.08 |

Scientific Research Applications

3-O-Methyl 6-keto 17 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: Plays a role in studying enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of biodiesel and other bio-based chemicals.

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-keto 17 involves its interaction with specific molecular targets and pathways. For instance, in cholesterol metabolism, the compound can be involved in the degradation pathways of cholesterol side-chains, which are crucial for the biosynthesis of steroid hormones . The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Steroidal Derivatives with Modified Substituents

- 17-Chloro-16-formyl Estrane Derivatives (e.g., 2a, 4a, 4c) :

- Substituents : Chlorine at C17, triazine or formyl groups at C16 .

- Impact : These substitutions introduce steric bulk and electronic effects, reducing estrogen receptor (ER) binding but enabling applications in medicinal chemistry (e.g., enzyme inhibition). In contrast, the target compound retains a 17-O-THP group, which may preserve ER interaction while enhancing stability.

- Synthesis : Both classes use DMF-based reactions with acetamide hydrochloride and K₂CO₃, but the target compound’s deuterated synthesis requires specialized isotopic precursors .

2.2. Deuterated Estradiol Analogs

- 3-O-Methyl 17β-Estradiol-d5 17-O-THP :

- Deuterium Content : Five deuterium atoms (vs. two in the target compound), likely at additional metabolic sites (e.g., C16 or C18).

- Impact : Higher deuterium content may further extend half-life but increase synthetic complexity and cost .

- Diastereomers : The d5 analog exists as a mixture, complicating purification, whereas the d2 variant may have fewer stereochemical challenges .

2.3. Non-Steroidal 3-O-Methylated Compounds

- 3-O-Methyl Quercetin: Structure: Flavonoid with 3-O-methylation. Activity: Demonstrates cytoprotective effects against oxidative stress by upregulating Nrf2 and antioxidant enzymes .

Key Research Findings

- Stability and Solubility : The 17-O-THP group in the target compound improves solubility in organic solvents compared to unprotected estradiol derivatives, facilitating formulation .

- Receptor Interaction: The 6-keto group may reduce ERα/ERβ binding affinity compared to estradiol but could enable selective modulation of non-genomic signaling pathways.

- Deuterium Effects : The d2 substitution likely slows hepatic metabolism, as seen in deuterated drugs like deutetrabenazine, though specific in vivo data are pending .

Biological Activity

3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran is a synthetic derivative of estradiol, designed for research purposes, particularly in the field of endocrinology and pharmacology. This compound is characterized by its molecular formula and a molecular weight of approximately 386.52 g/mol. It is part of a class of compounds known as estrogen receptor modulators, which interact with estrogen receptors in the body to elicit biological responses.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 386.52 g/mol

- CAS Number : 174497-42-8

- Chemical Structure : The compound features a tetrahydropyran ring and a keto group at the 6-position, which are significant for its biological activity.

Biological Activity

This compound exhibits biological activities similar to those of estradiol, primarily through its interaction with estrogen receptors (ERs). The two main subtypes of ERs are ERα and ERβ, both of which play crucial roles in mediating estrogen's effects on various tissues.

-

Estrogen Receptor Activation :

- The compound acts as an agonist for ERα and ERβ, leading to modulation of gene transcription associated with reproductive and non-reproductive tissues .

- Binding to these receptors triggers a cascade of cellular responses, including changes in gene expression that influence cell growth, differentiation, and metabolism.

- Non-genomic Effects :

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects :

-

Estrogen Receptor Binding Affinity :

- Comparative studies have shown that compounds like 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 exhibit varying degrees of binding affinity to ERs compared to natural estrogens. For instance, estradiol has an IC50 value of approximately 1.3 nM for ERα, while the binding affinity of synthetic derivatives can differ significantly .

Data Table: Estrogen Receptor Binding Affinity

| Compound | ERα Binding IC50 (nM) | ERβ Binding IC50 (nM) | Lipophilicity (logP) | Water Solubility (μg/ml) |

|---|---|---|---|---|

| Estradiol | 1.3 | 0.7 | 4.01 | 97.8 |

| 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 | TBD | TBD | TBD | TBD |

Q & A

Q. How can the synthetic route for 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran be optimized for reproducibility in academic settings?

Methodological Answer: Retrosynthetic analysis and AI-driven synthesis planning (e.g., leveraging databases like Reaxys or Pistachio) can identify feasible pathways for introducing the 3-O-methyl, 6-keto, and tetrahydropyran groups. Protecting group strategies, such as using tetrahydropyranyl ethers to stabilize hydroxyl groups during synthesis, are critical. Deuterium incorporation at the 17β position requires precise isotopic labeling techniques, such as deuteration via catalytic exchange or custom precursor synthesis .

Q. What analytical techniques are recommended for characterizing structural integrity and purity?

Methodological Answer:

- LC-MS/MS : Validates molecular weight and isotopic purity (e.g., confirming deuterium incorporation).

- NMR : Assigns stereochemistry (e.g., 17β configuration) and verifies methyl/tetrahydropyran substitutions.

- HPLC-UV/RI : Assesses purity, especially for detecting unreacted estradiol derivatives or byproducts.

Cross-referencing with NIST spectral libraries ensures accuracy .

Advanced Research Questions

Q. How does the 6-keto group influence interaction with prostaglandin pathways, and how can conflicting data on cyclooxygenase (COX) dependence be resolved?

Methodological Answer: The 6-keto moiety may mimic prostaglandin metabolites (e.g., 6-keto PGF1α, a stable COX-derived PGI2 metabolite). However, studies in COX-independent systems (e.g., endothelial cells pretreated with indomethacin) can clarify its role. Radioimmunoassay (RIA) or LC-MS quantification of 6-keto PGF1α in cell media, alongside pharmacological inhibitors (e.g., SQ29548 for TP receptors), helps distinguish COX-dependent vs. alternative pathways .

Q. What experimental designs address discrepancies in metabolic stability studies of deuterated estradiol derivatives?

Methodological Answer:

- Isotope Tracing : Use hepatocyte or microsomal assays with deuterated vs. non-deuterated analogs to compare oxidation rates (CYP450-mediated).

- Stability under varied pH : Test tetrahydropyran group hydrolysis in simulated gastric/intestinal fluids.

- Data normalization : Include internal standards (e.g., d4-estradiol) to control for batch variability in LC-MS workflows .

Q. How does 3-O-methylation affect receptor binding affinity compared to native estradiol?

Methodological Answer:

- Competitive Binding Assays : Compare displacement of radiolabeled estradiol (³H-estradiol) in ERα/ERβ assays.

- Molecular Dynamics Simulations : Model steric effects of the methyl group on ligand-receptor docking.

- Transcriptional Activity : Luciferase reporter assays in ER-responsive cell lines (e.g., MCF-7) quantify agonist/antagonist effects .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported COX-independent effects of 6-keto-substituted steroids?

Methodological Answer:

- Cell Line Validation : Confirm COX-1/COX-2 expression levels (via qPCR/Western blot) in experimental models.

- Metabolite Profiling : Use untargeted metabolomics to identify alternative pathways (e.g., lipoxygenase or cytochrome P450 interactions).

- Dose-Response Studies : Test low vs. high concentrations to rule out non-specific effects at supraphysiological doses .

Q. Why do stability studies of 17-O-tetrahydropyran-protected estradiol derivatives show variability across labs?

Methodological Answer:

- Hydrolytic Conditions : Standardize incubation buffers (e.g., pH 7.4 PBS vs. acidic/alkaline conditions).

- Catalytic Trace Metals : Use chelating agents (e.g., EDTA) to mitigate metal-ion-catalyzed hydrolysis.

- Inter-lab Replicates : Share reference standards (e.g., NIST-traceable materials) to harmonize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.